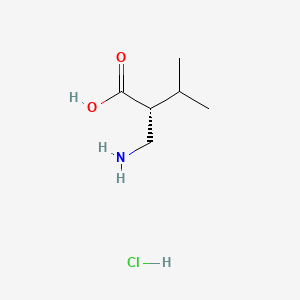

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.633. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Tiagabine's primary application in scientific research has been its neuropharmacological role in modulating GABAergic inhibition. Studies have highlighted its capability to prolong inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs), particularly in the hippocampal CA1 and CA3 regions, by inhibiting GABA uptake. This action results in increased extracellular GABA levels, enhancing GABAergic mediated inhibition in the brain. Such mechanisms underline its potential utility in treating chronic seizure disorders, including generalized clonic-tonic epilepsy, photomyoclonic seizures, and complex partial epilepsy. The compound's specificity and potency as a GABA uptake inhibitor without significant affinity for other neurotransmitter receptor sites underscore its relevance in neuroscientific research, aiming to elucidate and manipulate neurochemical pathways for therapeutic purposes (Suzdak & Jansen, 1995).

Analytical Chemistry and Chromatography

Beyond its neuropharmacological implications, (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride serves as a reference compound in analytical methodologies, including hydrophilic interaction chromatography (HILIC). HILIC is a valuable alternative for the separation of polar, weakly acidic, or basic samples, including peptides, proteins, and various natural compounds. The technique leverages highly organic mobile phases, often rich in acetonitrile, enhancing ionization efficiency in mass spectrometric analyses. This aspect is particularly beneficial for the analysis of small molecules like tiagabine in complex biological matrices, offering insights into the pharmacokinetics and metabolic pathways of such compounds (Jandera, 2011).

Wirkmechanismus

Target of Action

Similar compounds, such as mebeverine, are known to act as antispasmodics, used for the symptomatic treatment of stomach pain and spasms associated with irritable bowel syndrome and other gastrointestinal illnesses .

Mode of Action

It can be inferred that, like other amino acids, it may interact with various biochemical pathways and contribute to protein synthesis .

Biochemical Pathways

Amino acids, including ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, play a crucial role in various metabolic pathways. For example, some amino acids are used as precursors for neurotransmitters, while others are involved in the synthesis of hormones and nucleotides . Additionally, amino acids can be used as an energy source when glucose levels are low .

Pharmacokinetics

It is known that the pharmacokinetics of a drug determines the onset, duration, and intensity of its effect .

Result of Action

It can be inferred that, like other amino acids, it may contribute to protein synthesis and various metabolic pathways .

Action Environment

The environment can significantly influence the action, efficacy, and stability of ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. For instance, hydrophobic amino acid R groups tend to cluster together in the protein interior, forming non-polar regions that are shielded from the aqueous environment. This hydrophobic core is essential for stabilizing the protein structure and maintaining its overall shape .

Eigenschaften

IUPAC Name |

(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSGJSAOJMRTGB-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719291 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276055-45-8 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)